molecular formula C7H4F2N2S B040686 5,6-difluoro-1H-benzimidazole-2-thiol CAS No. 123470-47-3

5,6-difluoro-1H-benzimidazole-2-thiol

Cat. No.: B040686
CAS No.: 123470-47-3
M. Wt: 186.18 g/mol
InChI Key: SPVMMWAWALXDSC-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula C7H4F2N2S and a molecular weight of 186.18 g/mol . It is a derivative of benzimidazole, characterized by the presence of two fluorine atoms at the 5 and 6 positions and a thiol group at the 2 position. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-1H-benzimidazole-2-thiol typically involves the reaction of 5,6-difluoro-1H-benzimidazole with thiolating agents under controlled conditions. One common method includes the use of hydrogen sulfide (H2S) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is carried out at elevated temperatures to facilitate the formation of the thiol group at the 2 position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Difluoro-1H-benzimidazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-difluoro-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Difluoro-1H-benzimidazole-2-thiol is unique due to the presence of both fluorine atoms and a thiol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5,6-difluoro-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVMMWAWALXDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443369
Record name 5,6-difluoro-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123470-47-3
Record name 5,6-difluoro-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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